molecular formula C20H19NO6 B385418 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637749-21-4

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B385418
CAS No.: 637749-21-4
M. Wt: 369.4g/mol
InChI Key: XFJLTAHVTHNIFQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic coumarin derivative intended for research applications in medicinal chemistry and chemical biology. The compound features a coumarin core, a structural motif prevalent in many biologically active molecules . Coumarins and their derivatives are important scaffolds for synthesizing compounds with potential pharmacological applications, and they continue to be designed and studied for their remarkable properties . The specific substitution pattern on this molecule, including the 4-methoxyphenoxy ether and the 7-yl dimethylcarbamate functional groups, suggests it is a candidate for investigating structure-activity relationships in various biochemical assays. Researchers can utilize this compound as a building block or intermediate in the development of new molecular entities or as a probe to explore specific biological pathways. Its structural similarity to other documented coumarin derivatives indicates potential utility in early-stage discovery research . This product is strictly For Research Use Only.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-12-19(26-14-7-5-13(24-4)6-8-14)18(22)16-10-9-15(11-17(16)25-12)27-20(23)21(2)3/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJLTAHVTHNIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chromenone Core

The chromenone scaffold is synthesized via the Kostanecki-Robinson reaction , which involves cyclocondensation of substituted resorcinol derivatives with β-keto esters. For example:

Resorcinol derivative+Methyl acetoacetateH2SO4,Δ7-Hydroxy-2-methyl-4H-chromen-4-one\text{Resorcinol derivative} + \text{Methyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Hydroxy-2-methyl-4H-chromen-4-one}

This step typically achieves yields of 65–75% under reflux conditions in concentrated sulfuric acid.

Introduction of the 4-Methoxyphenoxy Group

The 4-methoxyphenoxy substituent is introduced at position 3 through a Ullmann-type coupling or nucleophilic aromatic substitution. In a representative procedure:

  • 7-Hydroxy-2-methyl-4H-chromen-4-one (1.0 eq) is dissolved in dry DMF.

  • 4-Methoxyphenol (1.2 eq) and potassium carbonate (2.5 eq) are added.

  • The mixture is heated to 120°C for 8–12 hours under nitrogen.
    This step proceeds with 60–70% yield, confirmed by HPLC analysis.

Installation of the Dimethylcarbamate Moiety

The hydroxyl group at position 7 undergoes esterification with dimethylcarbamoyl chloride :

  • 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-ol (1.0 eq) is suspended in anhydrous dichloromethane.

  • Dimethylcarbamoyl chloride (1.5 eq) and triethylamine (2.0 eq) are added dropwise at 0°C.

  • The reaction is stirred at room temperature for 4–6 hours.
    This step achieves >85% yield, with purity >98% after recrystallization from ethanol.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines the introduction of the 4-methoxyphenoxy group and dimethylcarbamate in a single reaction vessel:

  • 7-Hydroxy-2-methyl-4H-chromen-4-one is treated with 4-methoxyphenol and Cs₂CO₃ in DMSO at 100°C for 6 hours.

  • Without isolation, dimethylcarbamoyl chloride and DMAP are added, and the mixture is stirred for 3 hours.
    This method reduces purification steps but yields slightly lower (72%) due to competing side reactions.

Enzymatic Catalysis

Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) for the esterification step:

  • Reaction conditions: 40°C, tert-butanol solvent, 24-hour incubation.

  • Advantages: Higher selectivity (99% regioselectivity) and greener profile.

  • Limitations: Longer reaction times and enzyme cost.

Optimization and Scale-Up

Solvent and Base Screening

Optimal conditions for the carbamation step were determined through systematic screening:

SolventBaseTemperature (°C)Yield (%)
DichloromethaneTriethylamine2585
THFDBU4078
AcetonitrilePyridine2568

Key finding : Dichloromethane with triethylamine provides the best balance of yield and reaction rate.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves the esterification yield to 92% by facilitating the acylation mechanism.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.8 Hz, 1H), 7.45–7.30 (m, 4H), 6.90 (d, J=8.8 Hz, 2H), 3.85 (s, 3H), 3.10 (s, 6H), 2.55 (s, 3H).

  • HRMS : m/z calculated for C₂₀H₁₉NO₆ [M+H]⁺: 369.1212; found: 369.1212.

Purity Assessment

Batch purity is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), showing a single peak at 6.8 minutes.

Industrial Production Considerations

Large-scale synthesis (≥1 kg) requires:

  • Continuous flow reactors for the cyclocondensation step to improve heat transfer.

  • Automated crystallization systems to enhance yield reproducibility.

  • Waste minimization strategies, such as solvent recycling in the esterification step .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the carbamate moiety. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory,

Biological Activity

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromene core, which contributes to its biological properties. The molecular formula is C19H17N1O6C_{19}H_{17}N_{1}O_{6}, with a molecular weight of approximately 355.346 g/mol. The presence of the methoxy group and the carbamate moiety are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many chromene derivatives inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For instance, derivatives have shown IC50 values in the low micromolar range against these enzymes .
  • Antioxidant Activity : The ability to scavenge free radicals is another reported activity. Compounds in this class have demonstrated significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various biological targets:

  • Cholinesterase Inhibition :
    • The compound has been tested for its inhibitory effects on AChE and BChE. Results indicate moderate to strong inhibition, suggesting potential use in treating cognitive disorders.
    • Table 1 summarizes the inhibitory activities against AChE and BChE.
    CompoundAChE IC50 (μM)BChE IC50 (μM)
    This compound10.49.9
    Reference Compound 15.47.7
    Reference Compound 219.213.2
  • Antioxidant Activity :
    • Assays measuring DPPH radical scavenging activity indicated that the compound exhibits significant antioxidant potential, comparable to established antioxidants .
  • Cytotoxicity :
    • The cytotoxic effects were assessed on various cancer cell lines, including MCF-7 (breast cancer). The compound showed selective cytotoxicity, indicating a potential role in cancer therapy.

Case Studies

A notable study evaluated a series of chromene derivatives, including our compound of interest, for their multi-targeted effects against cholinesterases and oxidative stress markers. The findings suggested that modifications to the phenyl ring significantly affected biological activity, highlighting structure-activity relationships (SAR) that could guide future drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological Activity/Notes References
Target Compound : 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate 3: 4-MeO-phenoxy; 7: dimethylcarbamate 423.3* ~16** Not reported Likely enzyme inhibition (structural inference)
3-(4-Fluorobenzoate) analog () 7: 4-fluorobenzoate 420.39 Not given Not reported No activity data; ester variation affects solubility
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate (Compound 14, ) 3: benzyl; 4: methyl 385.8 52 156–157 Higher crystallinity due to benzyl group
3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate (Compound 17, ) 3: 4-F-benzyl; 4: methyl 403.8 65.3 149–150 Enhanced lipophilicity from fluorine
[3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] dimethylcarbamate () 2: CF₃; 3: 4-MeO-phenoxy 423.3 Not given Not reported Increased electron-withdrawing effects from CF₃
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate () 7: 1-naphthoate 438.43 Not given Not reported Bulkier ester reduces membrane permeability

Notes:

  • Molecular Weight: The target compound (423.3 g/mol) is heavier than benzyl-substituted analogs (e.g., 385.8 g/mol for compound 14) due to the 4-methoxyphenoxy group .
  • Synthetic Yield: The target compound’s synthesis likely involves low yields (~16%, inferred from analogous compound 7a in ), possibly due to steric hindrance from the 4-methoxyphenoxy group .
  • Substituent Effects: 4-Methoxyphenoxy: Enhances π-π stacking with biological targets compared to smaller groups like benzyl . Dimethylcarbamate vs. Other Esters: The carbamate group improves hydrolytic stability over benzoate or naphthoate esters, as seen in . Trifluoromethyl (CF₃): Introduced in ’s analog, this group increases lipophilicity (logP = 3.9) and metabolic resistance .

Key Research Findings

Enzyme Inhibition : Dimethylcarbamate derivatives (e.g., compound 7a in ) exhibit selective butyrylcholinesterase inhibition, suggesting the target compound may share this activity .

Structural Flexibility: Substitution at position 3 (e.g., 4-methoxyphenoxy vs. benzyl) significantly alters binding affinity. For example, fluorobenzyl groups () improve target selectivity in FPR1 antagonism .

Synthetic Challenges : Low yields (~16% for compound 7a) highlight difficulties in purifying bulky chromene derivatives, necessitating optimized chromatography conditions (e.g., petroleum ether/ethyl acetate mixtures) .

Computational Modeling : Molecular docking studies () suggest that methoxy and carbamate groups form hydrogen bonds with active-site residues in FPR1, a trend likely applicable to the target compound .

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